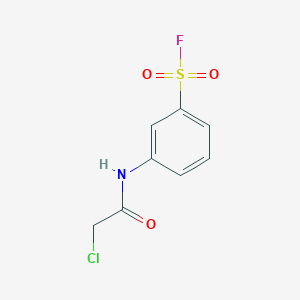

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-chloroacetyl)amino]benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSHMTAZDJGFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300939 | |

| Record name | 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-97-9 | |

| Record name | NSC140070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Chloroacetamido Benzene 1 Sulfonyl Fluoride

Established Synthetic Routes to Arenesulfonyl Fluorides

Halogen Exchange Reactions from Sulfonyl Chlorides

One of the most traditional and widely used methods for synthesizing arenesulfonyl fluorides is through a halogen exchange (Halex) reaction, starting from the corresponding arenesulfonyl chlorides. nih.gov This approach is valued for its simplicity and the ready availability of arenesulfonyl chlorides as starting materials. The reaction typically involves treating the sulfonyl chloride with a fluoride (B91410) salt.

Commonly used fluorinating agents include potassium fluoride (KF) and potassium bifluoride (KHF₂). nih.govmdpi.com For instance, Sharpless and coworkers have demonstrated that a saturated aqueous solution of KHF₂ is highly effective for converting sulfonyl chlorides to sulfonyl fluorides, often proceeding smoothly in a biphasic mixture at room temperature. nih.govmdpi.com The use of KF, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) ether in an aprotic solvent such as acetonitrile, also facilitates excellent conversion rates. mdpi.com

The mechanism of this exchange is believed to vary depending on the specific substrate and conditions. While the chloride-chloride exchange in arenesulfonyl chlorides is understood to proceed via a single transition state Sₙ2 mechanism, the analogous fluoride exchange reaction is proposed to occur through an addition-elimination pathway involving a difluorosulfurandioxide intermediate. mdpi.comdntb.gov.ua

Electrochemical Synthesis Approaches for Sulfonyl Fluorides

In recent years, electrochemical methods have emerged as mild and environmentally benign alternatives for the synthesis of sulfonyl fluorides. nih.govrsc.org These approaches avoid the need for stoichiometric oxidants and often utilize readily available and inexpensive starting materials and reagents. acs.orgnih.gov

A prominent electrochemical strategy involves the oxidative coupling of thiols or disulfides with a fluoride source, typically potassium fluoride (KF). rsc.orgnih.govrsc.org The reaction is performed in an electrochemical cell, often using simple graphite (B72142) and stainless steel electrodes, and can be carried out under mild conditions. acs.org This method displays a broad substrate scope, accommodating various aryl, heteroaryl, and alkyl thiols. nih.govnih.gov The mechanism is thought to involve the anodic oxidation of the sulfur-containing starting material to generate radical intermediates, which then react with the fluoride source. nih.govrsc.org Another electrochemical approach utilizes sulfonyl hydrazides as precursors, which are converted to the corresponding sulfonyl fluorides in good yields using Et₃N·3HF under constant current conditions. rsc.org

Catalytic Fluorosulfonylation Reactions

Catalytic methods provide powerful and versatile routes to arenesulfonyl fluorides, often starting from non-sulfur-containing aromatic precursors. These reactions introduce both the sulfur and fluorine atoms in a single, highly controlled process.

Palladium-catalyzed cross-coupling reactions have been developed to synthesize arenesulfonyl fluorides from aryl bromides or iodides. mdpi.comcas.cn These one-pot procedures typically use a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), followed by treatment with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). acs.org

Copper-catalyzed fluorosulfonylation of arenediazonium salts represents another efficient strategy. rsc.orgcas.cn This method also utilizes DABSO as the sulfonyl source in combination with KHF₂ as the fluoride source, proceeding under mild, room-temperature conditions. cas.cn The electronic properties of the starting arenediazonium salt can influence the specific mechanistic pathway of the reaction. rsc.orgcas.cn

Transition-metal-free approaches have also been reported, such as the multicomponent reaction of in situ generated arynes with secondary amines and sulfuryl fluoride (SO₂F₂), which produces ortho-amino-substituted arenesulfonyl fluorides. acs.orgnih.gov Furthermore, photoredox catalysis has enabled the radical fluorosulfonylation of olefins using bench-stable reagents, highlighting the continuous innovation in this field. nih.gov

| Method | Typical Starting Material | Key Reagents | General Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogen Exchange | Arenesulfonyl Chloride | KHF₂, KF, 18-crown-6 | Room temperature to moderate heating | Simple, high-yielding, readily available starting materials | Requires pre-synthesis of sulfonyl chloride |

| Electrochemical Synthesis | Thiols, Disulfides, Sulfonyl hydrazides | KF, Et₃N·3HF | Electrochemical cell, constant current | Mild conditions, avoids stoichiometric oxidants, environmentally benign | Requires specialized electrochemical setup |

| Catalytic Fluorosulfonylation | Aryl Halides, Arenediazonium Salts, Arynes | Pd or Cu catalyst, SO₂ surrogate (DABSO), SO₂F₂, NFSI | Catalytic, often one-pot | High versatility, direct C-S bond formation, broad substrate scope | May require expensive catalysts or specialized reagents |

Synthesis of the 2-Chloroacetamido Moiety and its Precursors

The 2-chloroacetamido group is typically introduced by forming an amide bond between a primary or secondary amine and a chloroacetylating agent. researchgate.net In the context of synthesizing 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride, the key precursor is 3-aminobenzene-1-sulfonyl fluoride.

The most direct and common method for this transformation is the N-acylation of the aniline (B41778) derivative with chloroacetyl chloride. researchgate.net The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The base can be an organic amine, such as triethylamine (B128534) or pyridine, or an inorganic base. Alternatively, an excess of the starting amine can be used for the same purpose. researchgate.net

Another route involves the use of other chloroacetylating agents, such as ethyl chloroacetate. The reaction of an amine with an ester to form an amide typically requires more forcing conditions, such as heating, compared to the reaction with the more reactive acyl chloride. orgsyn.org The synthesis of various N-aryl 2-chloroacetamides via chloroacetylation of the corresponding aryl amine is a well-documented and versatile transformation. researchgate.net

Convergent and Linear Synthesis Strategies for this compound

The assembly of the final target molecule can be approached using either a linear or a convergent strategy.

Linear Synthesis Strategy: A plausible linear sequence would begin with a simple, commercially available benzene (B151609) derivative and introduce the required functional groups sequentially. An example of such a pathway is as follows:

Nitration: Benzene is nitrated to nitrobenzene (B124822) using a mixture of nitric acid and sulfuric acid.

Chlorosulfonylation: Nitrobenzene is treated with chlorosulfonic acid to yield 3-nitrobenzene-1-sulfonyl chloride. The nitro group directs the incoming sulfonyl chloride group to the meta position.

Halogen Exchange: The 3-nitrobenzene-1-sulfonyl chloride is converted to 3-nitrobenzene-1-sulfonyl fluoride using a fluorinating agent like KHF₂. nih.gov

Reduction: The nitro group of 3-nitrobenzene-1-sulfonyl fluoride is reduced to an amino group to form 3-aminobenzene-1-sulfonyl fluoride. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

Acylation: Finally, 3-aminobenzene-1-sulfonyl fluoride is acylated with chloroacetyl chloride in the presence of a base to yield the target compound, this compound.

Convergent Synthesis Strategy: A convergent approach involves the separate synthesis of key fragments of the molecule, which are then combined in a final step. For this target molecule, the most logical convergent strategy is essentially the final step of the linear sequence described above.

Purification and Spectroscopic Characterization Techniques for Synthetic Intermediates and the Final Compound

Purification: Following synthesis, the intermediates and the final this compound product require purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose. After the reaction workup, which often involves extraction and washing with aqueous solutions to remove inorganic salts, rsc.org the crude product can be purified. Recrystallization from a suitable solvent or solvent mixture is a common and effective method for obtaining highly pure crystalline solids. nih.gov If the product is not readily crystalline or contains impurities with similar solubility, column chromatography on silica (B1680970) gel is a powerful alternative for purification. nih.gov

Spectroscopic Characterization: The identity and purity of the synthetic intermediates and the final compound are confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons. For this compound, one would expect to see characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), a singlet for the two protons of the chloromethyl (-CH₂Cl) group, and a broad singlet for the amide proton (-NH-). ¹³C NMR would show distinct signals for each carbon atom in the molecule. Crucially, ¹⁹F NMR spectroscopy would show a characteristic signal, likely a singlet, confirming the presence of the sulfonyl fluoride (-SO₂F) group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of the final product would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). Strong, characteristic stretching vibrations for the S=O bonds of the sulfonyl group would also be prominent.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure. nih.gov

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic signals (4H, complex multiplets) in the δ 7.5-8.5 ppm range.

|

| ¹⁹F NMR | - A singlet corresponding to the -SO₂F group. |

| IR (cm⁻¹) | - N-H stretch: ~3300

|

| MS (ESI) | - [M+H]⁺ or [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight (C₈H₇ClFNO₃S). |

Reactivity and Mechanistic Studies of 3 2 Chloroacetamido Benzene 1 Sulfonyl Fluoride

Reactivity Profile of the Sulfonyl Fluoride (B91410) Electrophile

The sulfonyl fluoride group is a privileged electrophile in chemical biology, characterized by a unique balance of stability and latent reactivity. researchgate.netnih.gov This "click chemistry" handle, known as Sulfur(VI) Fluoride Exchange (SuFEx), allows for the formation of robust covalent bonds with a variety of biological nucleophiles. nih.govmonash.edu Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, yet can be activated to react efficiently under specific conditions, often facilitated by proximity to a binding partner. nih.govnih.govresearchgate.net

The sulfonyl fluoride moiety of 3-(2-chloroacetamido)benzene-1-sulfonyl fluoride can engage in SuFEx reactions with a range of nucleophilic amino acid residues present in proteins. These include the side chains of tyrosine, lysine (B10760008), serine, histidine, threonine, and arginine. nih.govenamine.net The reaction involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage. nih.gov

The intrinsic reactivity of sulfonyl fluorides with these nucleophiles can be profiled and quantified. A study systematically evaluated the reaction rates of a panel of aryl S(VI)-F electrophiles with N-acetylated amino acids, providing insights into their inherent reactivity. The data reveals a clear preference for certain nucleophiles, which is crucial for predicting potential biological targets. nih.gov

| Nucleophilic Amino Acid (N-acetylated) | Relative Reactivity with Aryl Sulfonyl Fluoride | Type of Covalent Adduct |

|---|---|---|

| Tyrosine | High | Sulfonate Ester |

| Lysine | Moderate | Sulfonamide |

| Histidine | Moderate | Sulfonyl-imidazole |

| Cysteine | Low to Moderate (adduct can be unstable) | Thiosulfonate Ester |

| Serine | Low | Sulfonate Ester |

| Threonine | Low | Sulfonate Ester |

This table presents a generalized summary of the relative reactivity of aryl sulfonyl fluorides with common biological nucleophiles based on findings from referenced studies. nih.govnih.gov Actual reaction rates are context-dependent and influenced by the specific protein microenvironment.

It is important to note that while these intrinsic reactivities provide a baseline, the actual reactivity and selectivity within a protein are heavily influenced by the local microenvironment, including the pKa of the residue, its accessibility, and its orientation relative to the electrophile—a phenomenon known as proximity-enabled reactivity. nih.govnih.govnih.gov

The electronic properties of substituents on the aromatic ring have a predictable and quantifiable impact on the kinetics of the SuFEx reaction. For aryl sulfonyl fluorides, the reaction proceeds through a transition state where a negative charge develops. Consequently, electron-withdrawing groups (EWGs) on the aromatic ring stabilize this transition state, thereby accelerating the rate of reaction. Conversely, electron-donating groups (EDGs) destabilize the transition state and slow down the reaction.

This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). A study investigating the kinetics of fluoride exchange on para-substituted phenyl fluorosulfates found a positive Hammett ρ value of 1.56. nih.govchemrxiv.org This positive value confirms that EWGs enhance the electrophilicity of the sulfur center and increase the reaction rate.

For this compound, the 2-chloroacetamido group at the meta position acts as an electron-withdrawing group through induction, which is expected to increase the reactivity of the sulfonyl fluoride moiety compared to an unsubstituted benzene (B151609) sulfonyl fluoride.

| Aromatic Substituent (at para-position) | Hammett Constant (σp) | Effect on SuFEx Rate |

|---|---|---|

| -NO₂ | 0.78 | Strongly Accelerating |

| -CN | 0.66 | Accelerating |

| -Cl | 0.23 | Slightly Accelerating |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Slightly Decelerating |

| -OCH₃ | -0.27 | Decelerating |

| -NH₂ | -0.66 | Strongly Decelerating |

This table illustrates the general effect of aromatic substituents on the rate of SuFEx reactions, based on the principles of physical organic chemistry and published Hammett correlations. nih.govchemrxiv.org The chloroacetamido group at the meta-position in the titular compound is expected to have an accelerating effect.

Reactivity Profile of the α-Chloroacetamido Electrophile

The α-chloroacetamide group is a well-established covalent warhead, known for its ability to alkylate nucleophilic residues. It is generally considered a more reactive electrophile than the sulfonyl fluoride under typical physiological conditions, particularly towards soft nucleophiles like cysteine.

The primary reaction mechanism for the α-chloroacetamide moiety with biological nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. acs.org In this process, a nucleophile, most commonly the thiolate anion of a cysteine residue, attacks the α-carbon, displacing the chloride leaving group.

The reactivity of the α-carbon is significantly enhanced by the adjacent amide carbonyl group, which withdraws electron density and polarizes the C-Cl bond, making the carbon more electrophilic. Quantum mechanics (QM) analyses have shown that the reaction energy barrier for nucleophilic attack by a thiolate is relatively low. wuxiapptec.comwuxibiology.com Studies on the reaction between chloroacetamide and cysteine-containing peptides have long established this covalent interaction. nih.govnih.gov The reaction is typically rapid and proceeds to near completion under physiological pH conditions where a portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form. acs.org

To contextualize the reactivity of the α-chloroacetamide electrophile, it is useful to compare it with other commonly used covalent warheads, such as acrylamides and vinyl sulfones. These electrophiles all primarily target cysteine residues but exhibit different reaction kinetics and mechanisms.

Acrylamides react with thiols via a Michael-type conjugate addition. Generally, α-chloroacetamides are considered to be more reactive, or "harder," electrophiles than acrylamides. nih.gov This higher reactivity can be advantageous for achieving rapid and complete target modification but may also lead to a higher potential for off-target reactions if not sufficiently guided by non-covalent binding interactions.

Vinyl sulfones are also Michael acceptors and are known to be highly reactive towards cysteine. mdpi.com Some studies suggest that their reactivity can be comparable to or even exceed that of acrylamides. A direct comparison showed that a chloroacetamide-modified nucleotide was more reactive towards cysteine than a corresponding vinylsulfonamide-modified nucleotide. acs.org

| Covalent Warhead | Primary Target Residue | Reaction Mechanism | Relative Reactivity vs. Cysteine Thiol |

|---|---|---|---|

| α-Chloroacetamide | Cysteine | SN2 Alkylation | High |

| Acrylamide | Cysteine | Michael Addition | Moderate to High |

| Vinyl Sulfone | Cysteine | Michael Addition | High |

This table provides a qualitative comparison of the reactivity of common covalent warheads. acs.orgnih.govmdpi.com Reactivity is highly dependent on the specific molecular scaffold and reaction conditions.

Chemoselective Reactivity Investigations in Physiologically Relevant Environments

The presence of two distinct reactive electrophiles in this compound introduces a significant challenge of chemoselectivity in a biological system. Both the sulfonyl fluoride and the α-chloroacetamide can, in principle, react with cellular nucleophiles. The outcome of this competition is determined by a combination of factors:

Intrinsic Reactivity: As discussed, the α-chloroacetamide is generally a more potent electrophile than the aryl sulfonyl fluoride, especially towards the most abundant soft nucleophile, cysteine.

Nucleophile Abundance and pKa: The cellular environment contains a diverse array of nucleophiles. Cysteine, with its relatively low pKa, is a potent nucleophile at physiological pH. Other residues like lysine and tyrosine are more abundant but are weaker nucleophiles at pH 7.4.

Proximity and Target Recognition: In the context of a protein target, non-covalent interactions between the inhibitor scaffold and the protein will orient the molecule. This specific binding mode can place one electrophile in closer proximity to a particular nucleophilic residue, thereby favoring its reaction over the other, more distal electrophile.

Research on bifunctional molecules containing both chloroacetamide and sulfonyl fluoride moieties has indicated that both electrophiles can be essential for biological activity, implying that both are capable of reacting within the cellular milieu. researchgate.net Chemoproteomic profiling strategies are powerful tools for dissecting such complex reactivity, allowing for the identification of specific protein targets and the sites of covalent modification for each electrophile. nih.govnih.govchomixbio.com The ultimate reactivity profile in a physiological setting is therefore a complex interplay between the inherent chemical properties of the electrophiles and the specific biological context of the target proteins.

Elucidation of Covalent Adduction Mechanisms in Complex Biological Systems

The compound this compound is a bifunctional electrophile, possessing two distinct reactive groups, or "warheads": a chloroacetamide group and a sulfonyl fluoride group. This dual nature allows for a complex reactivity profile within biological systems, enabling it to potentially form covalent bonds with proteins through different mechanisms and with varying amino acid specificity. The ultimate covalent modification strategy is profoundly influenced by the specific context of the protein's binding pocket.

The covalent modification of proteins by this compound is dictated by the reactivity of its two electrophilic moieties. Each warhead exhibits a characteristic, though not entirely exclusive, preference for certain nucleophilic amino acid residues.

Sulfonyl Fluoride Moiety: The sulfonyl fluoride (SF) group is recognized as a "privileged" warhead in chemical biology. rsc.orgresearchgate.net Unlike electrophiles that almost exclusively target the highly nucleophilic cysteine, SFs can react with a broader range of amino acid residues. rsc.orgnih.gov This functionality has a well-balanced reactivity and stability in aqueous solutions, allowing it to serve as a versatile probe for enzyme binding sites. rsc.org Research on various aryl-sulfonyl fluorides has demonstrated their capacity to form stable covalent adducts with serine, threonine, lysine, tyrosine, and histidine. rsc.orgnih.gov

Lysine and Tyrosine: Studies have shown that aryl-sulfonyl fluorides can be effective in targeting lysine and tyrosine residues. rsc.org The reactivity can be predictably adjusted by modifying the electronic properties of the aryl ring. rsc.org

Serine: Sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) are classic inhibitors of serine proteases, reacting with the active site serine to inactivate the enzyme. rsc.org

Histidine: The imidazole (B134444) side chain of histidine can also be targeted by sulfonyl fluorides, contingent on its positioning and activation within a protein binding site. rsc.org

Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thioester bond is often unstable, making this a less common or durable interaction compared to adducts with other residues like lysine or tyrosine. rsc.org

Chloroacetamide Moiety: The chloroacetamide group is a well-established alkylating agent. thermofisher.com It is more reactive than other electrophiles like acrylamides and is primarily known for its reaction with the sulfhydryl group of cysteine residues. google.comnih.gov

Cysteine: The high nucleophilicity of the cysteine thiol makes it the primary target for chloroacetamide modification. thermofisher.com However, the effectiveness of chloroacetamide-containing compounds can be limited by their high reactivity and potential for off-target labeling. google.combiorxiv.org

Other Residues: Under specific conditions, such as incorrect buffer pH or high reagent concentrations, chloroacetamides can also react with other nucleophiles, including the amine groups of lysine, the imidazole ring of histidine, and the thioether of methionine. thermofisher.comnih.gov

The presence of both functional groups on this compound suggests a potential for synergistic or context-dependent reactivity. Studies on compounds with both chloroacetamide and sulfonyl fluoride electrophiles have indicated that both groups can be crucial for biological activity, suggesting they may work in concert to modify protein targets. researchgate.netresearchgate.net

| Electrophilic Moiety | Primary Target Residue(s) | Other Potential Target Residues | Nature of Adduct |

|---|---|---|---|

| Sulfonyl Fluoride | Lysine, Tyrosine, Serine | Histidine, Threonine, Cysteine | Stable Sulfonamide (Lys), Sulfonate Ester (Tyr, Ser, Thr) |

| Chloroacetamide | Cysteine | Histidine, Lysine, Methionine | Stable Thioether (Cys), Alkylated Adducts |

The formation of a covalent bond between an electrophile like this compound and a protein is not solely dependent on the intrinsic reactivity of the warhead. The process is critically governed by the three-dimensional structure of the protein, particularly the topography of the binding site where the initial non-covalent interaction occurs. nih.gov This two-step mechanism involves the initial reversible binding of the compound to the protein (driven by non-covalent forces), which then positions one of the electrophilic warheads in close proximity and optimal orientation to a nucleophilic amino acid residue, facilitating the irreversible covalent reaction. nih.govacs.orgyoutube.com

This principle, often termed "proximity-enabled reactivity," is fundamental to understanding the specificity of covalent inhibitors. nih.gov Aryl sulfonyl fluorides, for instance, are relatively latent electrophiles in the broader cellular environment but become highly reactive when precisely positioned within a binding pocket. nih.govnih.gov The specific geometry of the active site dictates which residue is targeted. acs.org For example, in the mRNA decapping scavenger enzyme (DcpS), a sulfonyl fluoride inhibitor was optimally positioned to react with a tyrosine residue, whereas a structurally similar arylfluorosulfate compound, with a slightly different geometry due to an additional oxygen atom, preferentially targeted a nearby non-catalytic serine residue. nih.gov

The conformational state of the protein is also a key determinant of reactivity. rsc.orgdigitellinc.com Kinases, for example, can adopt different conformations (e.g., DFG-in or DFG-out), which can expose or conceal potential nucleophilic residues. A cysteine residue that is unreactive in one conformation may become highly reactive when the protein switches to another state, a principle that can be exploited in the design of state-specific covalent inhibitors. rsc.org The local protein environment can also significantly enhance the nucleophilicity of an amino acid side chain by lowering its pKa. A lysine residue, typically protonated and non-nucleophilic at physiological pH, can have its pKa lowered by several units within a specific protein microenvironment, making it susceptible to covalent modification. nih.gov

Therefore, the engagement of this compound with a protein target is a highly specific event directed by the unique topography and conformational dynamics of the protein's binding site, which determines which of its two warheads will react and which specific amino acid will be modified.

| Factor | Description | Impact on Covalent Engagement | Example |

|---|---|---|---|

| Active Site Topography | The 3D geometry and arrangement of amino acids in the binding pocket. | Orients the inhibitor to place a specific warhead near a specific nucleophile, determining reaction selectivity. | In DcpS, slight changes in inhibitor structure led to targeting of Tyr143 vs. Ser272 due to binding pocket geometry. nih.gov |

| Protein Conformation | The dynamic structural state of the protein (e.g., active vs. inactive state). | Can expose or conceal nucleophilic residues, allowing for state-specific covalent targeting. | The reactivity of a cysteine in ERK1/ERK2 kinases is dependent on the DFG-in vs. DFG-out conformation. rsc.org |

| Proximity-Enabled Reactivity | Enhancement of reaction rate due to close positioning of reactants within the initial non-covalent complex. | Allows relatively stable electrophiles like sulfonyl fluorides to become highly reactive in a specific biological context. | Aryl sulfonyl fluorides are latent in solution but form covalent bonds efficiently when bound to a target protein. nih.gov |

| pKa Modulation | The local protein microenvironment alters the ionization state and nucleophilicity of amino acid side chains. | Can activate otherwise unreactive residues (e.g., lysine) for covalent modification at physiological pH. | The pKa of a lysine ϵ-amino group can be lowered by up to five units in a suitable protein environment. nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific information or research data published on the chemical compound “this compound” corresponding to the detailed outline provided.

The search results yielded general information on the constituent chemical groups of the molecule, such as sulfonyl fluorides and chloroacetamides, and their individual applications in chemical biology and drug discovery.

Sulfonyl Fluorides: This functional group is recognized as a "privileged warhead" in chemical biology. It is known to react with a variety of nucleophilic amino acid residues—including serine, threonine, lysine, tyrosine, and histidine—making it a versatile tool for creating covalent inhibitors and chemical probes for activity-based protein profiling (ABPP). Sulfonyl fluoride-based probes have been developed to target enzyme families like serine proteases.

Chloroacetamides: This group serves as another type of electrophilic warhead, primarily reacting with cysteine residues. Chloroacetamide fragments are used in covalent inhibitor screening to identify new scaffolds for drug development, including for the disruption of protein-protein interactions.

The proposed structure of "this compound" suggests a dual-warhead design, combining a sulfonyl fluoride with a chloroacetamide. This design is intended to react with multiple types of amino acid residues. However, no studies detailing the synthesis, evaluation, or specific application of this particular compound in ABPP, as a covalent inhibitor of serine proteases or carbonic anhydrases, or as a modulator of protein-protein interactions could be identified.

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and specific examples for "this compound" as the necessary scientific data is not available in the public domain based on the conducted searches.

Application and Biological Context of 3 2 Chloroacetamido Benzene 1 Sulfonyl Fluoride

Integration into Chemical Libraries and High-Throughput Screening Platforms

The inclusion of 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride (B91410) and similar compounds into chemical libraries is a strategic approach to facilitate the discovery of novel bioactive molecules through high-throughput screening (HTS). These libraries are collections of diverse chemical compounds that are systematically screened for their ability to modulate the activity of biological targets.

Rationale for Inclusion:

The primary motivation for incorporating 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride into screening libraries stems from the reactivity of its sulfonyl fluoride and chloroacetamide moieties. Sulfonyl fluorides have gained prominence as "warheads" for covalent inhibitors, capable of reacting with a broader range of amino acid residues than traditional cysteine-targeting electrophiles. They are known to react with serine, threonine, tyrosine, lysine (B10760008), and histidine residues, significantly expanding the scope of the proteome that can be targeted. The chloroacetamide group is also a well-established reactive handle for targeting nucleophilic residues, particularly cysteine. The presence of both functional groups in a single molecule offers the potential for dual reactivity or enhanced selectivity.

Design of Focused Libraries:

Compound libraries are often designed with specific goals in mind. This compound would typically be included in libraries focused on:

Covalent Inhibitors: These libraries are enriched with compounds containing reactive electrophilic groups designed to form permanent bonds with their protein targets.

Fragment-Based Screening: Smaller molecular fragments containing the sulfonyl fluoride or chloroacetamide motif can be screened to identify initial binding interactions, which can then be elaborated into more potent and selective inhibitors.

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique utilizes reactive probes to map the active sites of enzymes within complex biological systems.

Table 1: Representative Commercial Covalent Screening Libraries

| Library Provider | Library Name | Number of Compounds | Key Features |

| Enamine | Covalent Fragments | > 3,000 | Contains a diverse set of electrophilic warheads, including sulfonyl fluorides and chloroacetamides. |

| ChemDiv | Covalent Inhibitor Library | > 20,000 | Targeted towards kinases and other enzyme classes with known covalent modification sites. |

| Life Chemicals | Covalent Modifiers Library | > 5,000 | Includes compounds with a range of reactivities for targeting various nucleophilic residues. |

This table is illustrative and represents the types of libraries where a compound like this compound would be relevant.

Potential in Bioconjugation and Biosensing Technologies

The unique reactivity of this compound makes it a promising candidate for applications in bioconjugation and the development of novel biosensors.

Bioconjugation:

Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule such as a protein or antibody. This technique is fundamental to many areas of biotechnology and medicine, including the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for studying biological processes.

The sulfonyl fluoride group of this compound is particularly well-suited for bioconjugation due to its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. SuFEx is a type of "click chemistry" reaction that is highly efficient, specific, and occurs under biocompatible conditions. The sulfonyl fluoride can react with nucleophilic amino acid side chains on a protein to form stable sulfonamide or sulfonate ester linkages.

Potential Bioconjugation Applications:

Protein Labeling: The compound could be modified to include a reporter tag (e.g., a fluorophore or biotin) and used to label specific proteins for visualization or purification.

Crosslinking Agents: By synthesizing derivatives with two reactive groups, it could be used to crosslink interacting proteins, helping to elucidate protein-protein interaction networks.

Surface Immobilization: Proteins could be covalently attached to surfaces functionalized with a complementary reactive group, a key step in the development of protein microarrays and other diagnostic devices.

Biosensing Technologies:

A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a chemical substance. The development of highly sensitive and selective biosensors is a major goal in diagnostics and environmental monitoring.

The covalent reactivity of this compound could be harnessed to create novel biosensing platforms. For instance, it could be used to irreversibly link a recognition element (e.g., an enzyme or antibody) to a transducer surface. Upon binding of the target analyte to the recognition element, a detectable signal would be generated.

Table 2: Potential Amino Acid Targets for this compound

| Reactive Moiety | Target Amino Acids | Resulting Covalent Bond | Key Characteristics |

| Sulfonyl Fluoride | Serine, Threonine, Tyrosine, Lysine, Histidine | Sulfonate Ester, Sulfonamide | Broad reactivity, stable linkage, SuFEx chemistry compatible. |

| Chloroacetamide | Cysteine, Lysine, Histidine | Thioether, Amine | High reactivity towards cysteine, commonly used in protein modification. |

The ability of the sulfonyl fluoride group to react with a wider array of amino acid residues offers an advantage over more traditional cysteine-focused bioconjugation strategies, expanding the possibilities for designing innovative biosensors.

Computational and Theoretical Studies on 3 2 Chloroacetamido Benzene 1 Sulfonyl Fluoride

Quantum Chemical Characterization of Electrophile Reactivity

Quantum chemical methods are employed to model the electronic structure of a molecule, which fundamentally governs its reactivity. For 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride (B91410), these calculations can pinpoint the most likely sites for nucleophilic attack and characterize the molecule's intrinsic electrophilicity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

For an electrophile like 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride, the energy and distribution of the LUMO are of paramount importance. Computational analyses, typically using Density Functional Theory (DFT), would be expected to show that the LUMO is primarily localized on the two electrophilic centers: the sulfur atom of the sulfonyl fluoride group and the α-carbon of the chloroacetyl group. This distribution indicates that these are the most probable sites for covalent bond formation with nucleophilic amino acid residues on a target protein.

The HOMO, conversely, is generally distributed across the π-system of the benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In molecules like substituted benzenesulfonamides, the nature and position of substituents can significantly influence these energy levels. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 to -8.5 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.0 to -2.0 | Indicates the molecule's ability to accept electrons; a lower value suggests higher electrophilicity. |

| HOMO-LUMO Gap | ~ 5.5 to 7.5 | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic sulfonyl fluoride and chloroacetamide-containing compounds.

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, such as the active site of a protein.

For this compound, the ESP map would display distinct regions of positive and negative potential:

Positive Potential (Electrophilic Regions): Intensely positive (blue) regions are expected around the sulfur atom of the sulfonyl fluoride and the carbon atom bonded to the chlorine. These electron-deficient areas are highly attractive to the electron-rich nucleophilic side chains of amino acids like serine, lysine (B10760008), or tyrosine. rsc.org

Negative Potential (Nucleophilic Regions): Regions of high electron density (red) would be concentrated around the electronegative oxygen atoms of the sulfonyl and amide groups, as well as the fluorine and chlorine atoms. These sites are capable of acting as hydrogen bond acceptors, which can help correctly orient the inhibitor within the protein's binding pocket prior to the covalent reaction.

Table 2: Predicted Electrostatic Potential (ESP) at Key Atomic Sites

| Molecular Region | Predicted ESP (kcal/mol) | Implication for Interaction |

|---|---|---|

| Sulfur (of -SO₂F) | Highly Positive | Primary site for nucleophilic attack. |

| α-Carbon (of -COCH₂Cl) | Positive | Secondary site for nucleophilic attack. |

| Oxygen Atoms (of -SO₂ & -CO) | Highly Negative | Act as hydrogen bond acceptors, aiding in binding orientation. |

Molecular Dynamics Simulations of Protein-Ligand Interactions

While quantum chemistry provides a static picture of reactivity, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time when interacting with a biological target, such as a protein, in a simulated physiological environment.

Once this compound forms a covalent bond with a target protein, both the ligand and the protein must adapt. MD simulations can model these changes. A typical simulation would track the atomic positions over nanoseconds to microseconds, revealing key dynamic information.

The reactivity of electrophilic warheads is highly dependent on the surrounding environment. MD simulations explicitly model solvent molecules (typically water), allowing for a detailed investigation of their role. Water molecules can mediate interactions between the inhibitor and the protein through "water bridges," stabilizing the complex.

Furthermore, the microenvironment of the protein's binding site—its polarity, hydrophobicity, and the presence of specific amino acid residues—plays a critical role. For sulfonyl fluorides, a relatively hydrophobic pocket can enhance reactivity by desolvating the warhead and the target nucleophile. rsc.org Conversely, excessive exposure to bulk solvent could lead to hydrolysis of the sulfonyl fluoride, rendering it inactive. MD simulations can help assess the solvent accessibility of the warhead when bound, providing insights into its stability and likelihood of reacting with the intended target versus water.

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For a covalent inhibitor, docking is the first step in predicting its potential targets and understanding the non-covalent interactions that precede the irreversible reaction.

The process involves placing the this compound molecule into the binding site of a target protein in various conformations and using a scoring function to estimate the binding affinity for each pose. A successful docking pose would place one of the electrophilic warheads (the sulfonyl fluoride or the chloroacetamide) in close proximity and proper orientation to a nucleophilic residue in the active site.

Key non-covalent interactions that would be assessed include:

Hydrogen Bonds: Between the amide N-H group or the sulfonyl oxygens and polar residues in the binding site.

Hydrophobic Interactions: Between the benzene ring and non-polar residues.

Halogen Bonds: The chlorine atom could potentially form stabilizing halogen bonds.

These initial non-covalent interactions are crucial for the subsequent covalent reaction, as they determine the effective concentration of the inhibitor within the active site and properly align the reactive moieties for bond formation. Docking studies are essential for screening large libraries of virtual compounds and prioritizing candidates for synthesis and biological testing. nih.govresearchgate.net

Table 3: Example of a Hypothetical Molecular Docking Result

| Parameter | Description |

|---|---|

| Protein Target | Example: A protein kinase |

| Binding Site Residues | Lys72, Glu91, Leu148, Asp184 |

| Predicted Binding Energy | -8.1 kcal/mol |

| Key Interactions | Hydrogen bond from amide N-H to Glu91 backbone. Hydrogen bond from sulfonyl oxygen to Lys72 side chain. Hydrophobic contact between benzene ring and Leu148. |

| Predicted Covalent Linkage | Sulfur atom of sulfonyl fluoride is positioned 3.5 Å from the ε-amino group of Lys72, suggesting a high probability of covalent reaction. |

Identification of Putative Covalent Binding Sites

The reactive nature of the sulfonyl fluoride group, coupled with the chloroacetamide moiety, suggests that this compound acts as a covalent modifier of biological macromolecules. The aryl sulfonyl fluoride group is known to form stable covalent bonds with nucleophilic residues such as tyrosine, lysine, and serine within protein binding pockets. nih.gov Computational methods are pivotal in identifying the most likely amino acid residues for such covalent interactions.

The process of identifying putative binding sites typically involves a multi-step computational workflow:

Target Identification and Pocket Prediction: The initial step involves identifying potential protein targets. This can be achieved through bioinformatics approaches, such as searching for proteins with known roles in a disease pathway of interest that also possess pockets amenable to binding small molecules. Once a target is selected, algorithms are used to predict the location and characteristics of binding cavities on the protein surface.

Molecular Docking: Non-covalent docking simulations are first performed to predict the initial binding pose of this compound within the identified active site. These simulations calculate the most favorable orientation of the ligand by sampling a vast conformational space and scoring the interactions.

Covalent Docking: Following the initial non-covalent pose prediction, specialized covalent docking algorithms are employed. These programs are designed to model the formation of a covalent bond between the electrophilic sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid residue (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine). The software evaluates the geometric and energetic feasibility of this reaction for various residues within the binding pocket.

For this compound, computational studies would likely highlight specific serine, threonine, or tyrosine residues as primary candidates for covalent modification, due to the established reactivity of sulfonyl fluorides with these residues. nih.gov The chloroacetamide group can also act as a reactive "warhead," further expanding the range of potential covalent targets to include residues like cysteine. The precise identification of which residue is targeted is highly dependent on the topology of the binding pocket, which must orient the ligand appropriately for the reaction to occur.

Ligand Efficiency and Binding Energy Calculations for Covalent Modifiers

Once a putative covalent adduct is identified, the next step is to quantify the efficiency and strength of the interaction.

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (typically the number of non-hydrogen atoms), providing a measure of how efficiently the molecule utilizes its atomic composition to achieve binding. wikipedia.org It is a valuable tool for comparing compounds of different sizes and for guiding lead optimization. nih.gov The formula for Ligand Efficiency is:

LE = - (ΔG) / N

Where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Binding Energy Calculations: For covalent modifiers, calculating the binding energy is more complex than for non-covalent inhibitors because it involves the energy of both the non-covalent interactions and the newly formed covalent bond. Computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are often employed. In this approach, the reactive region (the ligand and the key amino acid residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics force fields. This hybrid approach provides a detailed and accurate picture of the reaction energetics.

The binding free energy can be decomposed into several components, including the energy required to distort the ligand and protein into their reactive conformations, the interaction energy in the non-covalent complex, the activation energy of the bond-forming step, and the energy of the final covalent complex.

Below is a hypothetical data table illustrating the kind of output generated from such computational analyses for this compound and its potential adducts.

| Target Residue | Docking Score (kcal/mol) | Calculated ΔG (kcal/mol) | Ligand Efficiency (LE) |

| Serine-221 | -8.5 | -12.3 | 0.72 |

| Tyrosine-154 | -7.9 | -11.5 | 0.68 |

| Lysine-45 | -7.2 | -10.8 | 0.64 |

This table is illustrative and based on typical values for covalent modifiers.

De Novo Design Approaches for Novel Analogs with Optimized Properties

De novo design involves the computational creation of novel molecular structures with desired properties, starting from a basic molecular scaffold or even just the binding site of a target protein. For this compound, these approaches can be used to design new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov

The process typically follows these steps:

Scaffold Hopping or Modification: Algorithms can suggest replacing the core benzene-sulfonyl fluoride structure with different chemical scaffolds that maintain the key interactions with the target but possess more favorable properties. Alternatively, modifications can be made to the existing scaffold.

Fragment-Based Growth: The binding pocket of the target is analyzed, and small chemical fragments are computationally placed in regions of favorable interactions. These fragments are then grown or linked together to create novel, larger molecules that optimally fill the pocket. For instance, the chloroacetamide portion could be replaced with different groups to explore interactions with other sub-pockets of the active site.

Property Prediction: As new analogs are designed, their physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are computationally predicted. This allows for the early filtering of compounds that are likely to have poor drug-like characteristics.

For this compound, a de novo design strategy might focus on modifying the substituents on the benzene ring to enhance non-covalent interactions with the target protein, thereby improving both affinity and selectivity. nih.gov For example, adding a hydrogen bond donor or acceptor could create a new favorable interaction with a corresponding residue in the binding site, leading to a more potent inhibitor. The ultimate goal is to generate a set of novel, synthetically accessible compounds with a high probability of success in experimental testing.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride?

Methodological Answer:

A three-step synthesis is typical:

Sulfonation : Introduce the sulfonyl group to benzene via chlorosulfonation (e.g., using ClSO₃H), yielding benzenesulfonyl chloride derivatives .

Fluorination : Replace the chloride in the sulfonyl chloride group with fluoride using KF or AgF under anhydrous conditions .

Chloroacetylation : React the amino-substituted intermediate (e.g., 3-aminobenzenesulfonyl fluoride) with chloroacetyl chloride in the presence of a base (e.g., Et₃N) to form the chloroacetamido moiety .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Purity :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Purity >95% is acceptable for most studies .

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values.

- Structural Confirmation :

Advanced: How to design experiments analyzing its reactivity with nucleophilic residues (e.g., cysteine, lysine) in proteins?

Methodological Answer:

- Kinetic Assays :

- Incubate the compound with model peptides (e.g., glutathione for cysteine, polylysine for lysine) in PBS (pH 7.4) at 25°C.

- Quench reactions at timed intervals with 10% TFA and analyze via LC-MS to quantify adduct formation .

- Mechanistic Probes :

- Use Ellman’s reagent (DTNB) to measure free thiol depletion in cysteine-containing proteins .

- Compare alkylation rates under varying pH (4.0–9.0) to identify optimal reactivity conditions .

Data Interpretation : Plot pseudo-first-order rate constants (kobs) vs. pH to elucidate nucleophilic attack mechanisms.

Advanced: How to optimize its stability for in vitro proteomic studies?

Methodological Answer:

- Stability Screening :

- Test compound stability in buffers (e.g., Tris-HCl, PBS) at 4°C, 25°C, and 37°C over 24–72 hours. Analyze degradation via HPLC .

- Add stabilizers (e.g., 1 mM DTT for thiol-containing buffers) to prevent autohydrolysis of the sulfonyl fluoride group .

- Reaction Optimization :

Advanced: What strategies mitigate off-target effects when using this compound in live-cell studies?

Methodological Answer:

- Selectivity Controls :

- Concentration Gradients :

- Perform dose-response assays (1–100 µM) to identify the minimum effective concentration that minimizes nonspecific alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.